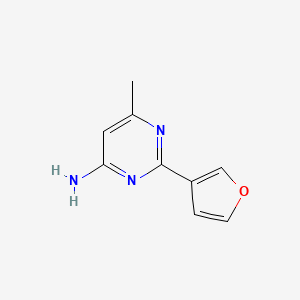

2-(Furan-3-yl)-6-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(furan-3-yl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOZXYIKVVBCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=COC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281618 | |

| Record name | 2-(3-Furanyl)-6-methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159815-92-5 | |

| Record name | 2-(3-Furanyl)-6-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Furanyl)-6-methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Furan-3-yl)-6-methylpyrimidin-4-amine is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring at the 2-position and a methyl group at the 6-position of the pyrimidine moiety. This unique structure contributes to its biological activities, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds containing both furan and pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that this compound possesses activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound can vary widely depending on the target organism:

| Organism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.90 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These results indicate a broad spectrum of activity, suggesting its potential as an antimicrobial agent in clinical settings .

Antifungal Activity

The compound also exhibits antifungal properties, with significant activity against Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from:

| Fungus | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Such findings highlight its potential application in treating fungal infections .

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes or receptors. The furan and pyrimidine rings facilitate binding through:

- Hydrogen bonding

- π-π stacking

- Hydrophobic interactions

These interactions can modulate enzyme activity or receptor signaling pathways, contributing to the compound's pharmacological effects.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and optimize pharmacokinetic properties. For example, modifications at various positions on the pyrimidine ring have been explored to improve efficacy against resistant strains of bacteria and fungi.

One notable study synthesized several derivatives and evaluated their antibacterial activities, revealing that specific substitutions significantly enhanced potency against Staphylococcus aureus and Escherichia coli. These findings underscore the importance of structure-activity relationship (SAR) studies in developing more effective antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations:

- Halogenation : Fluorine (e.g., 5-Fluoro analog) improves electronegativity and metabolic stability, while chlorine (e.g., 6-Chloro analog) may enhance steric effects .

- Substituent Position: The furan-3-yl group at position 2 (target compound) vs.

- Biological Relevance : Pyrazole-substituted analogs () exhibit subtype-selective modulation of KCa2 channels, suggesting the importance of bulky substituents for target engagement .

Physicochemical and Pharmacological Properties

- Crystallography : Analogs like 4-Methyl-6-phenylpyrimidin-2-amine exhibit variable dihedral angles (29.41°–46.32°) between aromatic rings, influencing crystal packing and stability .

- Biological Activity : Furan-containing pyrimidines in demonstrate analgesic and anti-inflammatory effects, attributed to hydrogen-bonding interactions with targets .

Patent and Application Landscape

- Enzyme Inhibitors : Pyrimidine derivatives in (e.g., WO 2016168222 A1) highlight their use as ghrelin O-acyl transferase inhibitors, emphasizing trifluoromethyl and acylated side chains .

- Channel Modulators : Subtype-selective KCa2 modulators () leverage halogenated aryl groups for potency and selectivity .

Preparation Methods

Use of Pyrimidine Precursors with Halogen or Nitro Leaving Groups

Pyrimidine intermediates bearing halogen (e.g., chloro) or nitro groups at reactive positions can undergo nucleophilic aromatic substitution with 3-furyl amines or related nucleophiles to introduce the furan ring.

- Reaction conditions: Heating in polar solvents (DMF, DMSO), presence of base (K2CO3, NaH).

- Temperature: 80–120 °C.

- Purification: Recrystallization or chromatographic techniques.

Industrial and Large-Scale Synthesis Considerations

For scale-up, the synthesis focuses on:

- Using high-purity starting materials to minimize side reactions.

- Optimizing reaction temperature and pressure to maximize yield.

- Employing continuous flow reactors or microwave-assisted batch reactors to improve efficiency.

- Purification by recrystallization or chromatography to achieve high purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Starting Materials | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation with 3-furyl aldehyde | 3-Furyl aldehyde, 2,4,6-trimethylpyrimidine | Acidic medium, reflux in EtOH/MeOH | Simple, moderate yields | Longer reaction time, moderate yield |

| Microwave-assisted cyclization | Pyrimidine precursors, acetonitrile, aldehydes | Microwave, 120–150 °C, 10–30 min | Rapid, high yield | Requires microwave equipment |

| Nucleophilic aromatic substitution | Halogenated pyrimidine, 3-furyl amine | DMF/DMSO, base, 80–120 °C | Good regioselectivity | Requires activated pyrimidine |

Research Findings and Optimization Insights

- Microwave-assisted methods have been shown in related pyrimidine syntheses to significantly improve reaction rates and yields, suggesting potential for this compound’s synthesis.

- Solvent choice impacts yield and purity; polar protic solvents favor condensation, while polar aprotic solvents facilitate nucleophilic substitution.

- Base selection (e.g., potassium carbonate) enhances nucleophilic substitution efficiency.

- Purification techniques such as recrystallization from ethanol or chromatographic methods are essential to isolate the pure compound due to possible side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.